Cyclohexanol, 1-[(phenylthio)methyl]-
Description
The phenylthio group introduces sulfur-based electronic and steric effects, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 |
InChI Key |
CRMGYVRRNGABTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (Venlafaxine Intermediate)
- Structure: Features a cyano (-CN) and 4-methoxyphenyl group instead of the phenylthioether.
- Synthesis: Prepared via condensation of 4-methoxyphenylacetonitrile with cyclohexanone using phase-transfer catalysts (PEG-400 or Aliquate-336) .
- Applications: Key intermediate for the antidepressant venlafaxine. The cyano group facilitates reduction to amine functionalities during drug synthesis .
- Key Difference: The cyano group enhances electrophilicity, whereas the phenylthio group in the target compound may promote nucleophilic substitution or oxidation reactions .
b. 1-Phenylcyclohexanol
- Structure: Lacks the sulfur-containing substituent, with a phenyl group directly attached to the cyclohexanol ring.
- Properties : Higher hydrophobicity compared to sulfur analogs due to the absence of polarizable sulfur atoms.
- Applications : Used in polymer plasticizers and fragrance synthesis. Less reactive toward oxidation compared to sulfur derivatives .
c. 1-[3-[(1-Methylethyl)thio]-2-propenyl]cyclohexanol
- Structure : Contains an allylthioether (-S-iPr) group, introducing steric hindrance from the isopropyl moiety.
- Synthesis : Likely formed via thiol-ene click chemistry or nucleophilic substitution.
- Reactivity : The allyl group enables conjugation, while the thioether can oxidize to sulfoxides/sulfones under mild conditions .
Physical and Chemical Properties
- Thermal Stability: Sulfur-containing derivatives (e.g., phenylthio) may decompose at lower temperatures than non-sulfur analogs due to weaker C-S bonds.
- Solubility: The phenylthio group increases lipophilicity compared to hydroxyl or cyano-substituted analogs, reducing aqueous solubility .
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